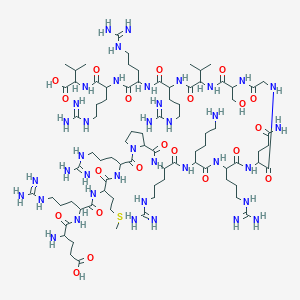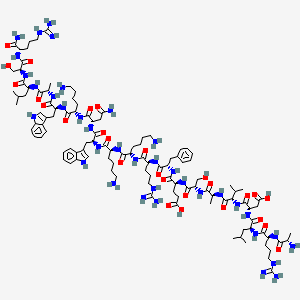
MART-1 (26-35) human
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MART-1 (26-35) human: ist ein Peptidfragment, das aus dem MART-1-Protein, auch bekannt als Melan-A, gewonnen wird. Dieses Peptid entspricht den Aminosäuren 26 bis 35 des MART-1-Proteins. MART-1 ist ein Differenzierungsantigen, das auf der Oberfläche von Melanocyten exprimiert wird und von zytotoxischen T-Zellen erkannt wird. Es findet sich vorwiegend in Melanomzellen und wird als Biomarker für diagnostische Zwecke verwendet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert. Diese Methode beinhaltet die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Das Verfahren verwendet typischerweise Fmoc (9-Fluorenylmethyloxycarbonyl)-Chemie zum temporären Schutz der Aminogruppe während der Synthese. Das Peptid wird dann vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen wie die Labor-Synthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Konsistenz zu verbessern. Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um eine hohe Reinheit und die richtige Sequenz zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: MART-1 (26-35) human is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The final product undergoes rigorous quality control to ensure high purity and proper sequence .
Analyse Chemischer Reaktionen
Reaktionstypen: MART-1 (26-35) human durchläuft hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Aufgrund seiner Peptidnatur nimmt es typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.
Häufige Reagenzien und Bedingungen:
Peptidbindungsbildung: Fmoc-geschützte Aminosäuren, Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N’,N’-Tetramethyl-uronium-hexafluorophosphat) und Basen wie DIPEA (N,N-Diisopropylethylamin).
Abspaltung vom Harz: Trifluoressigsäure (TFA) in Gegenwart von Scavengern wie Wasser, Triisopropylsilan (TIS) und Ethandiol (EDT).
Hauptprodukte: Das Hauptprodukt ist das MART-1 (26-35)-Peptid selbst, wobei potenzielle Nebenprodukte abgeschnittene oder fehlgefaltete Peptide sind .
Wissenschaftliche Forschungsanwendungen
Chemie: MART-1 (26-35) human wird zur Untersuchung von Peptidsynthesetechniken und zur Entwicklung peptid-basierter Assays verwendet.
Biologie: In der biologischen Forschung wird this compound zur Untersuchung der T-Zellerkennung und der Immunantwort verwendet. Es dient als Modellantigen zur Untersuchung der Mechanismen der Antigenverarbeitung und -präsentation .
Medizin: this compound wird in der Krebsimmuntherapie, insbesondere für Melanome, weit verbreitet eingesetzt. Es wird bei der Entwicklung von Krebsimpfstoffen und adaptiven Zelltherapien verwendet. Das Peptid wird zur Stimulation von MART-1-spezifischen zytotoxischen T-Lymphozyten (CTLs) für die gezielte Krebsbehandlung eingesetzt .
Industrie: In der Pharmaindustrie wird this compound bei der Entwicklung von Diagnoseinstrumenten und Therapeutika für Melanome eingesetzt .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es auf der Oberfläche von Melanomzellen im Komplex mit MHC-Molekülen (Major Histocompatibility Complex) präsentiert wird. Dieser Peptid-MHC-Komplex wird von MART-1-spezifischen zytotoxischen T-Zellen erkannt, was zur Aktivierung und Proliferation dieser T-Zellen führt. Die aktivierten T-Zellen zielen dann auf Melanomzellen, die das MART-1-Antigen exprimieren, ab und töten sie .
Molekulare Ziele und Pfade:
Molekulare Ziele: MART-1-spezifische T-Zellrezeptoren (TCRs) auf zytotoxischen T-Zellen.
Wirkmechanismus
MART-1 (26-35) human exerts its effects by being presented on the surface of melanoma cells in complex with major histocompatibility complex (MHC) molecules. This peptide-MHC complex is recognized by MART-1-specific cytotoxic T cells, leading to the activation and proliferation of these T cells. The activated T cells then target and kill melanoma cells expressing the MART-1 antigen .
Molecular Targets and Pathways:
Molecular Targets: MART-1-specific T cell receptors (TCRs) on cytotoxic T cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
MART-1 (27-35): Ein etwas kleineres Peptidfragment mit einer anderen Aminosäuresequenz.
MART-1 (26-35, Leu27): Eine mutierte Version des MART-1 (26-35)-Peptids mit einer Leucin-Substitution an Position 27.
Einzigartigkeit: MART-1 (26-35) human ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die eine höhere Bindungsaffinität zu MART-1-spezifischen T-Zellen im Vergleich zu anderen Varianten bietet. Dies macht es zu einem wertvollen Werkzeug in der Immuntherapie und Krebsforschung .
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIOKRGNEZUFAI-NMIMMQBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N10O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)



